3,5-Dihydroxy-1-isopropylbenzene
Overview
Description
3,5-Dihydroxy-1-isopropylbenzene is an organic compound with the molecular formula C9H12O2. It is a derivative of benzene, featuring two hydroxyl groups at the 3 and 5 positions and an isopropyl group at the 1 position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-1-isopropylbenzene can be synthesized through several methods. One common approach involves the hydroxylation of 1-isopropylbenzene (cumene) using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like titanium silicalite. This reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Another method involves the Friedel-Crafts alkylation of resorcinol (1,3-dihydroxybenzene) with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds at room temperature and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydroxylation of cumene. This process involves the use of large-scale reactors and continuous flow systems to ensure high yields and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-1-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding dihydroxyisopropylbenzene using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of 3,5-dihydroxy-1-isopropylquinone.
Reduction: Formation of 3,5-dihydroxy-1-isopropylcyclohexane.
Substitution: Formation of halogenated derivatives such as 3,5-dihydroxy-1-isopropyl-4-bromobenzene.
Scientific Research Applications
3,5-Dihydroxy-1-isopropylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-1-isopropylbenzene involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The isopropyl group provides hydrophobic interactions, affecting the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxybenzene (Resorcinol): Lacks the isopropyl group, making it less hydrophobic.
1,4-Dihydroxybenzene (Hydroquinone): Has hydroxyl groups at different positions, leading to different reactivity.
1,2-Dihydroxybenzene (Catechol): Similar hydroxylation pattern but lacks the isopropyl group.
Uniqueness
3,5-Dihydroxy-1-isopropylbenzene is unique due to the presence of both hydroxyl and isopropyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.
Properties
IUPAC Name |
5-propan-2-ylbenzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,10-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCBNCOFPKXLIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510119 | |
Record name | 5-(Propan-2-yl)benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34993-66-3 | |
Record name | 5-(Propan-2-yl)benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.